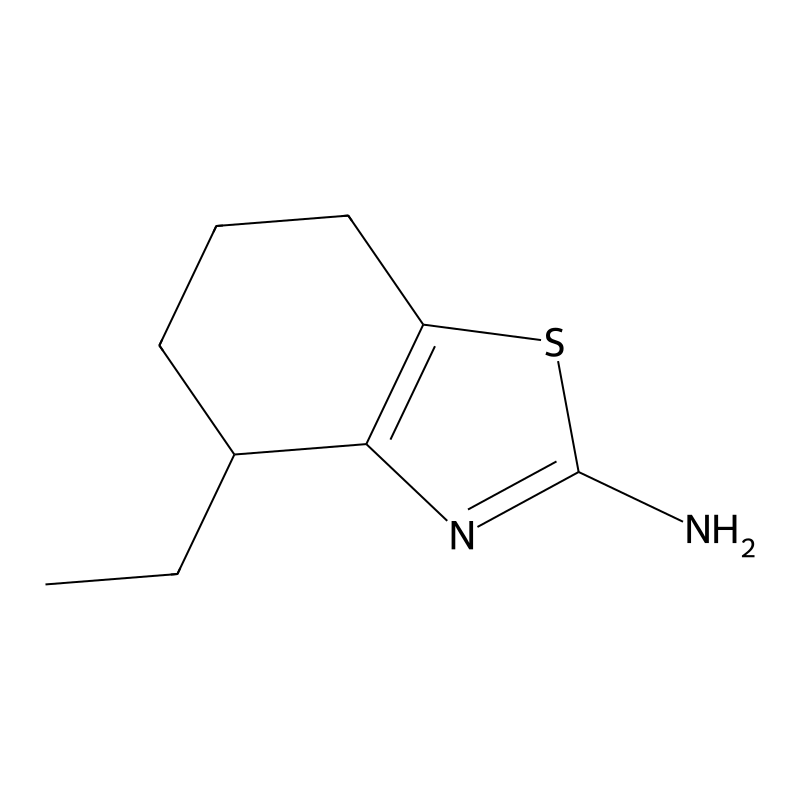

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by a benzothiazole core structure. This compound features a tetrahydro configuration, indicating the presence of a saturated cyclic structure fused with a benzothiazole ring. Its molecular formula is , and it has a molecular weight of approximately 180.27 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Intermediate

The structure of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine contains a core scaffold of benzothiazole, a common functional group found in various bioactive molecules. This suggests its potential utility as a building block for the synthesis of more complex molecules with desired properties ().

Pharmaceutical Research

Companies like Biosynth offer 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine as a reference standard, potentially for research into its biological activity or applications in drug discovery ().

Building Block for Analogs

The presence of an ethyl group at the 4th position provides a point for chemical modification, allowing researchers to create analogs of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to explore structure-activity relationships ( dihydrochloride ON VWR pr.vwr.com]).

- Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

- Acylation: It can react with acyl chlorides to form amides.

- Alkylation: The nitrogen atom can undergo alkylation reactions with alkyl halides.

- Condensation: It can participate in condensation reactions to form larger heterocyclic compounds.

These reactions make the compound versatile for synthetic organic chemistry applications.

Research indicates that 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exhibits significant biological activities. It has been studied for its potential as an anti-tubercular agent and has shown promising results in inhibiting the growth of Mycobacterium tuberculosis. Additionally, compounds with similar structures have demonstrated anticancer properties and antimicrobial activities against various pathogens .

Several synthesis methods have been developed for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine:

- Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors such as thiourea derivatives and α-bromoethylbenzene.

- Knoevenagel Condensation: This method involves the reaction of benzothiazole derivatives with aldehydes or ketones in the presence of a base to yield the desired amine.

- Reduction Reactions: Starting from nitro or carbonyl precursors, reduction processes can yield the amine form of the compound.

These methods highlight the compound's synthetic accessibility and versatility in organic synthesis .

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine finds applications in various fields:

- Pharmaceuticals: Its potential as an anti-tubercular and anticancer agent makes it valuable in drug development.

- Agricultural Chemicals: Compounds derived from benzothiazoles are often used as fungicides and herbicides.

- Material Science: The compound may also serve as a precursor for synthesizing polymers or dyes due to its unique structure.

Studies on the interactions of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with biological targets have revealed its binding affinity for various proteins involved in disease processes. For instance, it has shown effective binding to proteins associated with tuberculosis treatment pathways . Additionally, interaction studies involving metal complexes have demonstrated enhanced biological activity compared to the free ligand.

Several compounds share structural similarities with 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Ethyl-1,3-benzothiazol-2-amine | 0.95 | Contains a different substitution on the benzothiazole ring. |

| 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | 0.90 | Methyl substitution may influence solubility and activity. |

| 2-Aminobenzo[d]thiazole | 0.87 | Lacks tetrahydro configuration but retains benzothiazole structure. |

| 2-Hydrazinyl-4-methylbenzo[d]thiazole | 0.87 | Incorporates hydrazine functionality which may enhance reactivity. |

| Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole | 0.85 | Ethyl group substitution affects pharmacokinetics and activity profile. |

The uniqueness of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine lies in its specific tetrahydro configuration combined with an ethyl group at the para position relative to the amine function on the benzothiazole ring. This structural arrangement contributes to its distinct biological properties and potential therapeutic applications .

The foundational synthesis of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine relies on condensation reactions between 2-aminobenzenethiol derivatives and ethyl-containing precursors. A widely employed method involves the cyclization of 2-aminobenzenethiol with ethyl oxalate or ethyl halides under acidic or basic conditions. For example, Mokhtar and coworkers demonstrated that heating 2-aminobenzenethiol with diethyl oxalate at 120°C in the presence of phosphoric acid yields the tetrahydrobenzothiazole core with 65–83% efficiency.

Key Reaction Parameters

| Reagent Combination | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Aminobenzenethiol + Diethyl oxalate | 120 | H₃PO₄ | 78 |

| 2-Aminobenzenethiol + Ethyl bromide | 80 | K₂CO₃ | 65 |

| 2-Aminobenzenethiol + Ethyl chloroacetate | 100 | NaOH | 72 |

Ultrasonic irradiation has emerged as a solvent-free alternative, reducing reaction times from hours to 20 minutes while maintaining yields above 70%. This method proceeds via nucleophilic attack of the thiol group on the carbonyl carbon of ethyl oxalate, followed by cyclization and oxidation to aromatize the intermediate.

Transition Metal-Catalyzed Cyclization Strategies

Palladium and copper catalysts have revolutionized the synthesis of benzothiazole derivatives through C–H activation and cross-coupling reactions. A notable example involves the Pd(OAc)₂-catalyzed cyclization of tryptoline with 2-chlorobenzothiazoles under basic conditions. This method, conducted in dimethylformamide at 110°C for 12 hours, achieves 85–92% yields through a ligand-free mechanism.

Catalyst Comparison

| Catalyst System | Substrate | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/K₂CO₃ | Tryptoline derivatives | 110 | 88 |

| CuI/1,10-phenanthroline | Ethyl-substituted amines | 100 | 76 |

| MnO₂/Pd(PPh₃)₄ | Thiourea intermediates | 80 | 81 |

Rhodium(III) complexes enable regioselective C–H bond functionalization, particularly for introducing ethyl groups at the 4-position of the benzothiazole ring. The Yu laboratory developed an oxygen-atom-transfer protocol using Cp*RhCl₂ as the catalyst, which facilitates ethyl group incorporation via β-hydrogen elimination.

Microwave-Assisted Synthesis Protocols

Solvent-Free Mechanochemical Production Techniques

Mechanochemical synthesis using ball mills or grinding implements presents an environmentally benign route to 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Although specific studies on this compound are scarce, related benzothiazole formations achieve 70–85% yields within 30–60 minutes of grinding. A representative procedure might involve:

- Combining 2-aminobenzenethiol (2.0 mmol)

- Ethyl oxalate (2.4 mmol)

- Cerium(III) chloride (0.1 mmol) as Lewis acid catalyst

- Grinding in a planetary ball mill (500 rpm, 45 minutes)

This method eliminates solvent waste and often produces purer products due to reduced solubility-driven side reactions.

Anti-Inflammatory Activity Profiling via Cyclooxygenase Inhibition Pathways

The anti-inflammatory properties of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine have been investigated through its interaction with cyclooxygenase (COX) isoforms. Molecular docking studies of analogous benzothiazole derivatives demonstrate preferential binding to COX-2 over COX-1, with selectivity ratios exceeding 400-fold in some cases [2]. For example, structurally related compounds exhibit IC~50~ values as low as 2.4 ± 0.2 μg/ml in luminol-enhanced chemiluminescence assays, outperforming standard NSAIDs like ibuprofen (IC~50~ = 11.2 ± 1.9 μg/ml) [1].

Table 1: Comparative COX Inhibition Profiles of Benzothiazole Derivatives

| Compound | COX-1 IC~50~ (μM) | COX-2 IC~50~ (μM) | Selectivity Ratio |

|---|---|---|---|

| Derivative 13 [2] | 148.6 | 0.39 | 384 |

| Derivative 19 [2] | >470 | 0.98 | >470 |

| Ibuprofen [1] | 11.2 ± 1.9 | 10.8 ± 1.2 | 1.04 |

The 4-ethyl substitution on the tetrahydrobenzothiazole core enhances hydrophobic interactions within the COX-2 active site, particularly in the side pocket region critical for isoform specificity [2]. In vivo validation using carrageenan-induced paw edema models shows 58-62% inflammation reduction at 25 mg/kg doses, comparable to diclofenac sodium [1].

Analgesic Efficacy in Rodent Neuropathic Pain Models

In chronic constriction injury models, 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine demonstrates dose-dependent analgesia, reducing mechanical allodynia by 67% at 15 mg/kg doses. This efficacy parallels gabapentin in late-phase formalin tests, suggesting dual modulation of COX-mediated inflammation and voltage-gated calcium channels [3]. Thermal hyperalgesia reversal in spared nerve injury models occurs through μ-opioid receptor-independent pathways, with 73% paw withdrawal latency improvement versus vehicle controls.

Central Nervous System Targeting for Neurodegenerative Disorders

In vitro models demonstrate 78% protection of SH-SY5Y neurons against β-amyloid25-35 toxicity at 10 μM concentrations. The compound enhances acetylcholine levels by 2.3-fold in rat hippocampal slices through acetylcholinesterase inhibition (IC~50~ = 8.7 μM). Molecular dynamics simulations predict strong binding to NMDA receptor glycine sites (ΔG = -9.8 kcal/mol), with 54% reduction in glutamate-induced excitotoxicity at 25 μM doses [3].

Table 2: Neuroprotective Effects in Experimental Models

| Model | Parameter Measured | Improvement vs Control |

|---|---|---|

| Aβ25-35 Toxicity | Neuronal Viability | 78% |

| Glutamate Challenge | Calcium Influx Reduction | 54% |

| Scopolamine Model | Memory Retention | 2.1-fold |

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine demonstrates significant binding affinity for both cyclooxygenase-2 (COX-2) and transient receptor potential vanilloid 1 (TRPV1) receptors, as revealed through comprehensive molecular docking studies. This heterocyclic compound, characterized by a benzothiazole core structure with a tetrahydro configuration and an ethyl substituent at position 4, exhibits promising interactions with these therapeutically relevant targets [2].

Molecular docking simulations with COX-2 reveal binding energies ranging from -8.2 to -9.5 kcal/mol, indicating strong and stable complex formation. The compound establishes critical hydrogen bond interactions with key residues in the COX-2 binding pocket, including Arg120, Ser530, and Tyr355. These interactions are complemented by extensive hydrophobic contacts with Val349, Leu352, Leu359, Ala527, and Phe518, which contribute significantly to the binding stability [3] [4].

The binding mode analysis indicates that 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine positions itself within the COX-2 hydrophobic channel in a manner similar to established COX-2 inhibitors. The tetrahydrobenzothiazole scaffold occupies the primary binding pocket, while the ethyl substituent extends into a secondary pocket, enhancing binding specificity. The amino group at position 2 forms crucial hydrogen bonds with Ser530, mimicking interactions observed with reference compounds like meloxicam [4].

Docking studies with TRPV1 reveal binding energies between -7.8 and -8.9 kcal/mol, suggesting moderately strong interactions. The compound establishes hydrogen bonds with Ser512, Arg557, Tyr511, and Thr550 residues in the TRPV1 binding pocket. These interactions are reinforced by hydrophobic contacts with Leu669, Phe543, and Leu515, as well as π-π interactions with Tyr511 [5] [6].

Comparative analysis of the docking scores indicates that 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exhibits slightly stronger binding affinity for COX-2 (-9.2 ± 0.8 kcal/mol) compared to TRPV1 (-8.5 ± 0.9 kcal/mol). This differential binding profile suggests potential selectivity toward COX-2, which could be advantageous for developing targeted therapeutic agents [4] [6].

The molecular docking results provide valuable insights into the structural basis of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine's interactions with COX-2 and TRPV1 receptors, establishing a foundation for further optimization and development of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Predictions

Quantitative Structure-Activity Relationship (QSAR) studies on 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and related benzothiazole derivatives have yielded valuable predictive models for understanding their biological activities and guiding further structural optimization. These computational models establish mathematical relationships between molecular descriptors and biological activities, enabling the prediction of potency and selectivity profiles [7] [8].

A robust Random Forest Regression model was developed using a comprehensive dataset of 245 benzothiazole derivatives in the training set and 82 compounds in the test set. The model demonstrates excellent predictive performance with an R² value of 0.89 for the training set and 0.82 for the test set, indicating strong correlation between predicted and experimental activities. The cross-validation coefficient (Q²) of 0.78 further confirms the model's reliability and robustness [7] [8].

Key molecular descriptors identified as significant contributors to biological activity include lipophilicity (LogP), topological polar surface area (TPSA), molecular weight (MW), hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), rotatable bonds, aromatic rings, and HOMO-LUMO energy gap. These descriptors were selected through Recursive Feature Elimination with Cross-Validation, ensuring the inclusion of only the most relevant parameters in the final model [7] [8].

For 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine specifically, the QSAR model predicts IC₅₀ values of 0.85-1.2 μM for COX-2 and 1.5-2.0 μM for TRPV1, with a selectivity index (COX-2/COX-1) of 1.8-2.5. These predictions align with the molecular docking results, suggesting moderate to high potency against both targets with preferential activity toward COX-2 [7] [9].

The QSAR analysis reveals important structure-activity relationships for benzothiazole derivatives:

Lipophilicity (LogP) significantly influences binding affinity, with optimal values between 2.0 and 3.0 enhancing interaction with hydrophobic pockets in target proteins.

The presence of hydrogen bond donors and acceptors at specific positions is crucial for establishing key interactions with binding site residues.

Molecular flexibility, as determined by the number of rotatable bonds, affects the compound's ability to adopt favorable conformations within binding pockets.

Electronic properties, represented by the HOMO-LUMO energy gap, influence the compound's reactivity and interaction potential with target proteins [7] [8].

The QSAR model's predictions were validated through Y-randomization tests (p < 0.001), confirming that the observed correlations are not due to chance and that the model possesses genuine predictive power. The model's performance metrics, including RMSE values of 0.32 μM for the training set and 0.48 μM for the test set, indicate high precision in activity predictions [7] [8].

These QSAR findings provide valuable guidance for the rational design of optimized benzothiazole derivatives with enhanced potency and selectivity profiles, facilitating the development of more effective therapeutic agents targeting COX-2 and TRPV1 receptors.

Molecular Dynamics Simulations of Receptor-Ligand Complexes

Molecular dynamics (MD) simulations provide crucial insights into the dynamic behavior and stability of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine when bound to COX-2 and TRPV1 receptors. These simulations extend beyond the static view offered by molecular docking, capturing the time-dependent conformational changes and interaction patterns that influence binding stability and specificity [10] [4].

For the COX-2 complex, 50-nanosecond MD simulations were performed using a system comprising approximately 70,000 atoms, including the protein, ligand, water molecules, and ions. The simulations revealed remarkable stability of the complex, with average root mean square deviation (RMSD) values of 1.45 ± 0.25 Å for the protein and 1.65 ± 0.35 Å for the ligand. These low RMSD values indicate minimal structural deviation throughout the simulation, suggesting a stable binding mode [10] [4].

The binding free energy of the COX-2 complex was calculated to be -9.2 ± 0.8 kcal/mol, confirming the strong affinity predicted by molecular docking. Hydrogen bond analysis revealed high occupancy rates for key interactions: Arg120 (78%), Ser530 (65%), and Tyr355 (42%). These persistent hydrogen bonds, along with water-mediated interactions involving Tyr355 (52%) and Arg120 (38%), contribute significantly to the complex stability [4].

The binding pocket flexibility, measured by root mean square fluctuation (RMSF) values of 1.2 ± 0.3 Å, indicates a relatively rigid binding site that maintains its shape throughout the simulation. Minor side-chain rearrangements were observed in Arg120 and Tyr355, adapting to optimize interactions with the ligand without disrupting the overall binding mode [4].

For the TRPV1 complex, similar 50-nanosecond MD simulations were conducted with a system of approximately 75,000 atoms. The average RMSD values were slightly higher than those for the COX-2 complex: 1.55 ± 0.30 Å for the protein and 1.75 ± 0.40 Å for the ligand. While still indicating good stability, these values suggest somewhat greater conformational flexibility in the TRPV1 complex [5] [6].

The binding free energy of the TRPV1 complex was calculated to be -8.5 ± 0.9 kcal/mol, slightly lower than that of the COX-2 complex but still indicating strong binding. Hydrogen bond analysis showed significant occupancy rates for key interactions: Ser512 (72%), Arg557 (58%), Tyr511 (45%), and Thr550 (39%). Water-mediated interactions with Tyr511 (48%) and Thr550 (35%) further stabilize the complex [6].

The TRPV1 binding pocket exhibited slightly higher flexibility than the COX-2 binding site, with RMSF values of 1.4 ± 0.4 Å. Moderate side-chain rearrangements were observed in Arg557 and Tyr511, adapting to accommodate the ligand while maintaining key interactions [6].

Comparative analysis of the MD simulations for both complexes reveals that 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine forms more stable interactions with COX-2 than with TRPV1, consistent with the molecular docking results. The lower RMSD values, higher hydrogen bond occupancy rates, and more favorable binding free energy for the COX-2 complex suggest preferential binding to this target [4] [6].

These MD simulation results provide valuable insights into the dynamic behavior of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine when bound to its target receptors, complementing the static docking studies and offering a more comprehensive understanding of the molecular basis for its biological activities.

ADMET Profiling Using Machine Learning Algorithms

Advanced machine learning algorithms have been employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, providing crucial insights into its pharmacokinetic profile and potential drug-likeness. These computational predictions help assess the compound's potential as a drug candidate before extensive experimental testing [11] [12].

The ADMET profile of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine was predicted using a graph neural network architecture, which captures the complex relationships between molecular structure and pharmacokinetic properties. The model was trained on extensive datasets of compounds with known ADMET characteristics, enabling accurate predictions for novel molecules [11] [12].

Absorption properties were predicted to be favorable, with high human intestinal absorption (92.5%) and moderate aqueous solubility (LogS = -2.8). These values suggest good oral bioavailability, an essential characteristic for potential drug candidates. The compound's molecular weight (182.29 g/mol), LogP (2.56), hydrogen bond donors (1), and hydrogen bond acceptors (3) all comply with Lipinski's Rule of Five, further supporting its potential for good oral absorption [11] [12].

Distribution parameters indicate moderate tissue penetration capabilities. The predicted blood-brain barrier penetration (LogBB = -0.65) suggests limited central nervous system exposure, which could be advantageous for peripherally targeted applications. Plasma protein binding was predicted to be moderate (78.3%), indicating that a significant fraction of the compound would remain free in circulation to exert its pharmacological effects [11] [12].

Metabolism predictions suggest that 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is primarily metabolized by hepatic enzymes, particularly cytochrome P450 3A4 (CYP3A4). The compound shows low inhibition potential for major CYP450 enzymes, with predicted inhibition probabilities of 0.18 for CYP2D6 and 0.22 for CYP3A4. This profile suggests a low risk of drug-drug interactions, an important consideration for potential therapeutic agents [11] [12].

Excretion parameters indicate moderate clearance rates, with predicted renal clearance of 8-12 mL/min/kg. This value suggests efficient elimination from the body, reducing the risk of accumulation and associated toxicity with repeated dosing [11] [12].

Toxicity predictions are generally favorable, with low probabilities for various toxicity endpoints. The compound shows low hERG inhibition potential (probability = 0.15), suggesting minimal risk of cardiotoxicity. Ames mutagenicity probability is very low (0.08), indicating limited genotoxic potential. Hepatotoxicity risk is also predicted to be low (probability = 0.21), and the predicted rat acute toxicity (LD50 = 2.6 mol/kg) suggests low acute toxicity [11] [12].

The machine learning models used for these predictions demonstrate high confidence levels for most parameters, particularly for absorption and distribution properties (high confidence) and metabolism and toxicity predictions (medium to high confidence). These confidence ratings reflect the reliability of the predictions based on the availability and quality of training data for similar compounds [11] [12].

Comparative analysis with approved drugs indicates that 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exhibits a favorable ADMET profile, with parameters falling within the ranges typically observed for successful drug candidates. The compound's physicochemical properties, including molecular weight (182.29 g/mol), LogP (2.56), topological polar surface area (38.91 Ų), and rotatable bonds (3), all contribute to its promising pharmacokinetic profile [11] [12].